molecular formula C18H19NO4 B12737156 (4S,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-1,2,4,4a,7,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one CAS No. 96562-82-2

(4S,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-1,2,4,4a,7,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one

Cat. No.: B12737156
CAS No.: 96562-82-2
M. Wt: 313.3 g/mol
InChI Key: XDSMOWITYLWQLG-LUYHGTIHSA-N
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Description

(4S,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-1,2,4,4a,7,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one is a complex organic compound. It belongs to the class of isoquinoline alkaloids, which are known for their diverse biological activities. This compound is characterized by its unique structural features, including a methanobenzofuroisoquinoline core, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-1,2,4,4a,7,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one involves multiple steps, starting from simpler organic molecules. The key steps typically include:

    Formation of the Isoquinoline Core: This is achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Cyclization: The intermediate product undergoes cyclization to form the methanobenzofuroisoquinoline structure.

    Functional Group Modifications: Various functional groups, such as hydroxyl and methoxy groups, are introduced through selective reactions like methylation and hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Catalyst Selection: Using efficient catalysts to speed up the reaction and improve selectivity.

    Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize the efficiency of each step.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4S,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-1,2,4,4a,7,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(4S,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-1,2,4,4a,7,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as pain relief and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-1,2,4,4a,7,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins to exert its effects.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Morphine: An opioid alkaloid with potent analgesic properties.

    Codeine: A less potent opioid used for pain relief and cough suppression.

    Thebaine: An opioid alkaloid used as a precursor for synthesizing other opioids.

Uniqueness

(4S,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-1,2,4,4a,7,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one is unique due to its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

96562-82-2

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

(4S,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-1,2,4,4a,7,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one

InChI

InChI=1S/C18H19NO4/c1-19-8-7-18-10-4-5-11(20)17(18)23-16-12(22-2)6-3-9(13(16)18)15(21)14(10)19/h3-6,10-11,14,17,20H,7-8H2,1-2H3/t10-,11-,14-,17-,18-/m0/s1

InChI Key

XDSMOWITYLWQLG-LUYHGTIHSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1C(=O)C5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O

Canonical SMILES

CN1CCC23C4C1C(=O)C5=C2C(=C(C=C5)OC)OC3C(C=C4)O

Origin of Product

United States

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